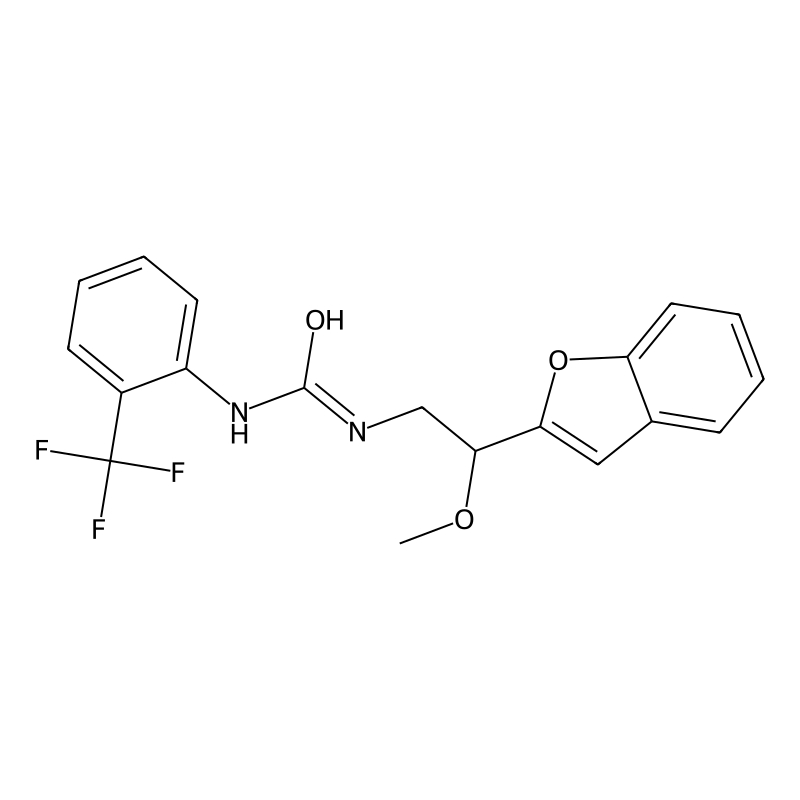

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- PubChem, a database of chemical information maintained by the National Institutes of Health, does not contain any entries for this specific compound [].

- SciFinder, a platform for searching scientific literature and patents, yields no results when searching for the compound name [].

- Google Scholar, a search engine for scholarly articles, produces no relevant results upon searching for the compound name or related keywords [].

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound notable for its unique structure, which includes a benzofuran moiety, a methoxyethyl group, and a trifluoromethylphenyl group. This compound belongs to the class of urea derivatives, which have been extensively studied for their pharmacological properties and potential applications in medicinal chemistry, materials science, and organic synthesis. Its chemical formula is with the CAS number 2034421-83-3.

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves several key reactions:

- Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

- Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using appropriate alkyl halides and bases.

- Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine, specifically through the reaction between 2-(trifluoromethyl)phenyl isocyanate and 2-(benzofuran-2-yl)-2-methoxyethylamine under mild conditions.

The biological activity of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is largely unexplored but holds potential due to its structural features. The trifluoromethyl group may enhance binding affinity and metabolic stability, while the benzofuran moiety can interact favorably with aromatic residues in biological targets such as enzymes or receptors. This interaction could modulate their activity, making it a candidate for further pharmacological studies .

The synthesis methods for this compound can be categorized into several steps:

- Synthesis of Benzofuran: Utilizing cyclization techniques from phenolic precursors.

- Alkylation for Methoxyethyl Introduction: Employing alkylation reactions with methoxyethyl halides.

- Urea Formation: Conducting reactions between isocyanates and amines to create the urea structure.

These methods allow for the efficient production of the compound while maintaining structural integrity.

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in various fields:

- Medicinal Chemistry: Potentially serves as a drug candidate due to its unique biological properties.

- Materials Science: Can be utilized in developing novel materials with specific electronic or optical properties.

- Organic Synthesis: Acts as an intermediate in synthesizing more complex molecules, facilitating new synthetic methodologies.

Several compounds share structural similarities with 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Furo[2,3-d]pyrimidine core | Contains a furo[2,3-d]pyrimidine structure which may impart different biological activities |

| N-{(3S)-1-[(Benzyloxy)sulfamoyl]-5-phenyl-3-pentanyl}-Nα-[(4-methyl-1-piperazinyl)carbonyl]-L-phenylalaninamide | Piperazine derivative | Focused on sulfonamide activity |

| 4-{[4-Chloro-3-trifluoromethylphenyl]amino}-N-methylpyridine-2-carboxamide | Pyridine core | Exhibits distinct pharmacological properties due to pyridine structure |

These compounds illustrate variations in structure and potential applications while highlighting the unique characteristics of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, particularly its benzofuran component and trifluoromethyl substitution which may enhance biological activity .